2-Chloro-4-(piperidin-4-YL)pyrimidine
Overview
Description
2-Chloro-4-(piperidin-4-YL)pyrimidine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds, similar to benzene and pyridine, but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a chlorine atom at the 2-position and a piperidin-4-yl group at the 4-position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(piperidin-4-YL)pyrimidine typically involves the following steps:
Chlorination: The starting material, pyrimidine, undergoes chlorination to introduce the chlorine atom at the 2-position.
Piperidin-4-YL Group Introduction: The piperidin-4-yl group is introduced through a nucleophilic substitution reaction, where the chlorine atom is replaced by the piperidin-4-yl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(piperidin-4-YL)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be performed to convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction Products: Reduced forms of the compound, which may have different chemical properties.
Substitution Products: Derivatives with different substituents at the pyrimidine ring.
Scientific Research Applications
2-Chloro-4-(piperidin-4-YL)pyrimidine has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may have biological activity and can be used in the study of biological processes.
Medicine: It can be used in the development of pharmaceuticals, particularly in the design of new drugs.
Industry: The compound can be utilized in various industrial applications, such as in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism by which 2-Chloro-4-(piperidin-4-YL)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved can vary widely depending on the biological system and the desired outcome.
Comparison with Similar Compounds
2-Chloro-4-(piperidin-4-YL)pyrimidine can be compared with other similar compounds, such as:
2-Chloro-4-(piperidin-1-yl)pyridine: This compound has a similar structure but with a different heterocyclic ring.
4-Chloropyridine: Another related compound with a chlorine atom on the pyridine ring.
Uniqueness: this compound is unique due to its specific combination of functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-chloro-4-piperidin-4-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3/c10-9-12-6-3-8(13-9)7-1-4-11-5-2-7/h3,6-7,11H,1-2,4-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCJRGFGQMXVLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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